molecular formula C15H15ClN2O B3335669 1-(2-Chlorophenyl)-3-(2,4-dimethylphenyl)urea CAS No. 13257-12-0

1-(2-Chlorophenyl)-3-(2,4-dimethylphenyl)urea

Cat. No.: B3335669
CAS No.: 13257-12-0
M. Wt: 274.74 g/mol
InChI Key: UZEJGNHLLYAYGU-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2,4-dimethylphenyl)urea is a synthetic urea derivative provided for early discovery and scientific research. This compound, with the CAS Registry Number 13257-12-0 , has a molecular formula of C 15 H 15 ClN 2 O and an average molecular mass of 274.75 g/mol . It is part of a class of N-phenylurea compounds, which are organic molecules characterized by a urea core structure with phenyl group substitutions on the nitrogen atoms . Urea derivatives are of significant interest in various research fields, including medicinal chemistry and agrochemical development, often serving as key scaffolds or intermediates. Researchers value this specific compound for exploring structure-activity relationships, particularly in the design and synthesis of novel molecules with targeted properties. The structural features, including the ortho-chlorophenyl and 2,4-dimethylphenyl (2,4-xylyl) groups , contribute to its unique stereoelectronic and steric properties, making it a valuable candidate for investigative studies. This product is intended for research and development purposes exclusively. For Research Use Only. This chemical is not for diagnostic or therapeutic use, and is not intended for human or veterinary consumption.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-10-7-8-13(11(2)9-10)17-15(19)18-14-6-4-3-5-12(14)16/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEJGNHLLYAYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296484
Record name 1-(2-chlorophenyl)-3-(2,4-dimethylphenyl)urea
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Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13257-12-0
Record name NSC109566
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109566
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-chlorophenyl)-3-(2,4-dimethylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-CHLOROPHENYL)-3-(2,4-XYLYL)UREA
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2,4-dimethylphenyl)urea typically involves the reaction of 2-chloroaniline with 2,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 1-(2-Chlorophenyl)-3-(2,4-dimethylphenyl)urea with structurally related urea derivatives, focusing on substituent effects, yields, and melting points:

Compound Name Substituents (R1/R2) Yield (%) Melting Point (°C) Key Structural Features Reference
This compound R1: 2-chlorophenyl; R2: 2,4-dimethylphenyl - - Chloro (electron-withdrawing), dimethyl (steric bulk) -
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-chlorophenyl)urea R1: 2-chlorophenyl; R2: 2-tetrazolylphenyl 90 253–255 Tetrazolyl (polar, enhances solubility)
1-(3-Chloro-4-methylphenyl)-3-(2-chlorobenzyloxy)urea R1: 3-chloro-4-methylphenyl; R2: 2-chlorobenzyloxy - - Chlorobenzyloxy (lipophilic)
1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-benzodiazepin-3-yl)urea R1: 2,4-dimethylphenyl; R2: benzodiazepinyl - - Benzodiazepinyl (complex heterocyclic)
1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea R1: 3-chlorophenyl; R2: 2,4-dichlorophenyl - - Multiple chloro groups (enhanced hydrophobicity)

Key Observations :

  • Substituent Position : Chlorine at the ortho position (2-chlorophenyl) in the target compound may enhance steric hindrance compared to meta (3-chlorophenyl) or para (4-chlorophenyl) analogues, affecting binding to biological targets .
  • Melting Points : Compounds with polar groups (e.g., tetrazolyl) exhibit higher melting points (253–255°C) due to stronger intermolecular interactions, while lipophilic substituents (e.g., chlorobenzyloxy) may lower melting points .

Key Observations :

  • Antifungal vs. Chloro-Substituents : Meta/para chloro positions (e.g., 3-chlorophenyl in ) correlate with stronger antifungal activity than ortho-substituted derivatives, likely due to optimized steric and electronic profiles.
Crystallographic and Hydrogen-Bonding Comparisons
  • 1-(2,4-Dimethylphenyl)urea : Forms inversion dimers via N–H···O hydrogen bonds (R22(8) motif) and 2D networks .
  • 1-(2-Chlorophenyl)-3-cycloheptylurea : Exhibits a dihedral angle of 81.2° between urea and aryl groups, reducing π-π stacking compared to planar derivatives .
  • Target Compound : Hypothetically, the 2-chlorophenyl group may introduce torsional strain, altering hydrogen-bonding patterns compared to unsubstituted phenylureas.

Biological Activity

1-(2-Chlorophenyl)-3-(2,4-dimethylphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with various molecular targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClN2OC_{12}H_{13}ClN_2O. Its structure features a urea functional group substituted with a chlorophenyl and a dimethylphenyl moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may modulate the activity of these targets through binding interactions, influencing various cellular pathways such as:

  • Signal Transduction : Modulating pathways that regulate cellular responses.
  • Metabolic Processes : Affecting metabolic enzymes that play critical roles in cellular function.
  • Cellular Functions : Interacting with receptors that can influence cell signaling.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antibacterial Activity : Effective against various bacterial strains, suggesting potential for therapeutic applications in treating infections.
  • Antifungal Activity : Demonstrates efficacy against fungal pathogens, indicating its utility in antifungal treatments.
  • Anticancer Potential : Preliminary studies suggest it may have anticancer properties, although further investigations are needed to confirm these effects.

Data Table: Biological Activity Summary

Compound Name Molecular Formula Biological Activity
This compoundC₁₂H₁₃ClN₂OAntibacterial, Antifungal, Anticancer
1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)ureaC₁₂H₁₃ClN₂OAntibacterial
1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)ureaC₁₂H₁₃ClN₂OAnticancer potential

Case Studies and Research Findings

  • Antibacterial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard agar dilution methods.
  • Antifungal Activity : In vitro assays showed that the compound effectively inhibited the growth of several fungal strains. The mechanism appears to involve disruption of fungal cell membrane integrity.
  • Anticancer Research : Initial screenings indicated that this compound has the potential to induce apoptosis in cancer cell lines. Further studies are required to elucidate the specific pathways involved in its anticancer effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chlorophenyl)-3-(2,4-dimethylphenyl)urea, and how are intermediates purified?

  • Methodology :

  • Step 1 : Begin with chlorination of aniline derivatives to form 2-chloroaniline (or substituted analogs), followed by reaction with isocyanate precursors to establish the urea backbone .
  • Step 2 : Introduce the 2,4-dimethylphenyl group via nucleophilic substitution or coupling reactions. Optimize reaction conditions (e.g., solvent polarity, temperature) to maximize yield .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates and final product .
    • Key Considerations : Monitor reaction progress via TLC/HPLC and confirm purity via melting point analysis and NMR spectroscopy.

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Techniques :

  • X-ray crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and supramolecular interactions .
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and urea linkage. FT-IR confirms N-H (urea) stretches at ~3300 cm1^{-1} and C=O at ~1650 cm1^{-1} .
    • Data Interpretation : Compare crystallographic data (CCDC entries) and spectral profiles with literature to validate structural assignments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological activity of this urea derivative?

  • Experimental Design :

  • Analog Synthesis : Modify substituents (e.g., chloro, methyl groups) and assess effects on activity (e.g., anti-cancer, enzyme inhibition) .
  • Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC50_{50}), or receptor binding (radioligand displacement) using cell lines (e.g., Jurkat, MCF-7) .
    • Data Analysis :
  • QSAR Modeling : Use 2D/3D descriptors (e.g., logP, steric bulk) to correlate substituent effects with activity. Software like MOE or Schrödinger Suite can predict pharmacophore contributions .
  • Example : The 2,4-dimethylphenyl group enhances steric bulk, improving tumor cell inhibition compared to unsubstituted analogs .

Q. How should researchers address contradictions in biological assay data, such as varying IC50_{50} values across studies?

  • Troubleshooting Framework :

  • Control Experiments : Verify assay conditions (e.g., pH, temperature, solvent/DMSO concentration) to ensure consistency .
  • Compound Stability : Assess degradation via LC-MS under assay conditions. Hydrolysis of the urea bond may reduce potency over time .
  • Statistical Validation : Use replicates and ANOVA to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
    • Case Study : Inconsistent anti-proliferative data may arise from differences in cell line genetic backgrounds or culture conditions .

Q. What computational strategies predict interactions between this compound and biological targets (e.g., kinases)?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Glide to model binding poses in target proteins (e.g., EGFR, VEGFR). Prioritize hydrogen bonds between urea NH and kinase catalytic residues .
  • MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability and conformational dynamics .
    • Validation : Compare predicted binding energies with experimental IC50_{50} values. For example, bulky 2,4-dimethylphenyl groups may sterically hinder non-specific targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorophenyl)-3-(2,4-dimethylphenyl)urea
Reactant of Route 2
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1-(2-Chlorophenyl)-3-(2,4-dimethylphenyl)urea

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